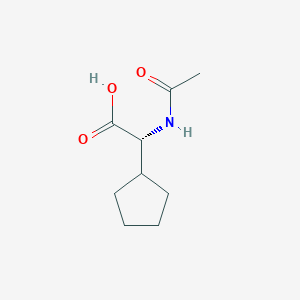

N-Acetyl-2-cyclopentyl-d-glycine

Descripción general

Descripción

N-Acetyl-2-cyclopentyl-d-glycine (NACPG) is an amino acid derivative. It is a derivative of the amino acid glycine . The molecular weight of NACPG is 185.22 g/mol.

Synthesis Analysis

The synthesis of N-acetylated amino acids, which NACPG is a part of, has been known for a long time. They are members of the fatty acid amide family with an amino acid as the biogenic amine .Aplicaciones Científicas De Investigación

1. Computational Analysis of Conformations

In a study focusing on the computation of stable conformations of formamide, methyl derivatives, glycine, and N-methyl-N-acetyl-aminoacidamides, it was found that the calculated stable conformations were in qualitative agreement with experimental results obtained in unpolar solvents (Walther, 1987).

2. N-Acetyltransferases and Substrate Selectivity

Research on N-acetyltransferases from three different organisms showed distinct selectivity toward hexosamines and N-terminal amine of peptides. This study reveals the varied preference and evolutionary divergence of N-acetyltransferases, enhancing the understanding of acceptor specificity (Zhang et al., 2019).

3. Bioactivity of Peptide Analogs

A study on the bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline, explored the activity of these analogs and potential antagonists of N-acetyl-PGP. This research aids in understanding the chemoattractant molecule and its mimetic peptides (Haddox et al., 1999).

4. N-Acyl-D-glucosamine 2-Epimerase Research

A study on N-Acyl-D-glucosamine 2-Epimerase from porcine kidney identified it as a renin-binding protein. This research adds significant knowledge about the enzyme and its role in biological recognition systems (Maru et al., 1996).

5. Glycine N-methyltransferase Characterization

Research on glycine N-methyltransferase from rabbit liver provided insights into its molecular weight, subunits, and kinetic properties. This enzyme plays a role in methylation processes in biological systems (Heady & Kerr, 1973).

6. Regulation of Human Glycine N-Acyltransferase-like 2

A study on the regulation of human glycine N-acyltransferase-like 2 by lysine acetylation highlights its significance in producing lipid signaling molecules, N-acyl glycines. This post-translational modification is crucial in various physiological processes (Waluk et al., 2012).

Mecanismo De Acción

Target of Action

N-Acetyl-2-cyclopentyl-d-glycine is a derivative of the amino acid glycine . Glycine is the main excitatory neurotransmitter in the nervous system and plays a critical role in nociceptive processing and pain modulation . The primary targets of N-Acetyl-2-cyclopentyl-d-glycine are likely to be the G-protein coupled metabotropic glutamate receptors (mGluRs) that are widely expressed in the central and peripheral nervous system .

Mode of Action

Given its structural similarity to glycine, it may interact with mglurs, mediating neuronal excitability and synaptic transmission .

Biochemical Pathways

It might be involved in the reductive glycine pathway (rglyp), a promising pathway for the assimilation of formate and other sustainable c1-feedstocks .

Result of Action

Given its structural similarity to glycine and potential interaction with mglurs, it might modulate neuronal excitability and synaptic transmission .

Propiedades

IUPAC Name |

(2R)-2-acetamido-2-cyclopentylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAXMWOBFBJFRE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-2-cyclopentyl-d-glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3119524.png)

![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)

![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)

![Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B3119582.png)

![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)

![6-(4-Fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B3119606.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)